4-(5-Isopropyl-2-methylphenoxy)aniline
Overview
Description
4-(5-Isopropyl-2-methylphenoxy)aniline is an organic compound with the molecular formula C16H19NO and a molecular weight of 241.33 g/mol . It is characterized by the presence of an aniline group attached to a phenoxy ring, which is further substituted with isopropyl and methyl groups. This compound is used primarily in scientific research and has various applications in chemistry and biology.
Preparation Methods
The synthesis of 4-(5-Isopropyl-2-methylphenoxy)aniline can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions. The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol.
Chemical Reactions Analysis
4-(5-Isopropyl-2-methylphenoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aniline nitrogen or the phenoxy ring, leading to the formation of various substituted derivatives.
Scientific Research Applications
4-(5-Isopropyl-2-methylphenoxy)aniline is utilized in a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is employed in biochemical studies to investigate enzyme interactions and protein-ligand binding.
Medicine: Research involving this compound includes the development of potential pharmaceutical agents and the study of its pharmacological properties.
Mechanism of Action
The mechanism of action of 4-(5-Isopropyl-2-methylphenoxy)aniline involves its interaction with specific molecular targets and pathways. In biochemical studies, it has been shown to bind to certain enzymes and proteins, affecting their activity and function. The exact molecular targets and pathways can vary depending on the specific application and context of the research .
Comparison with Similar Compounds
4-(5-Isopropyl-2-methylphenoxy)aniline can be compared with other similar compounds, such as:
4-(2-Isopropyl-5-methylphenoxy)aniline: This compound has a similar structure but differs in the position of the isopropyl and methyl groups on the phenoxy ring.
4-(2-Methyl-5-propan-2-ylphenoxy)aniline: Another structurally related compound with slight variations in the substituent positions.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
4-(2-methyl-5-propan-2-ylphenoxy)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-11(2)13-5-4-12(3)16(10-13)18-15-8-6-14(17)7-9-15/h4-11H,17H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJNNACEUHQUPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OC2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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